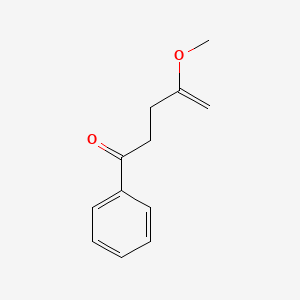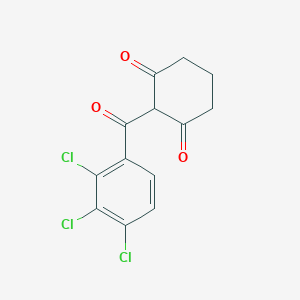![molecular formula C22H21NOS B14403332 Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone CAS No. 86673-61-2](/img/structure/B14403332.png)
Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone is a complex organic compound that features a thiophene ring substituted with phenyl and piperidinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the phenyl and piperidinyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit 11 β-hydroxysteroid dehydrogenase type 1, which is involved in metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Phenylpiperidines: These compounds have a phenyl moiety directly attached to piperidine and exhibit various pharmacological effects.
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and anticancer properties.
Uniqueness
Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
86673-61-2 |
|---|---|
Fórmula molecular |
C22H21NOS |
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
phenyl-(4-phenyl-5-piperidin-1-ylthiophen-2-yl)methanone |
InChI |
InChI=1S/C22H21NOS/c24-21(18-12-6-2-7-13-18)20-16-19(17-10-4-1-5-11-17)22(25-20)23-14-8-3-9-15-23/h1-2,4-7,10-13,16H,3,8-9,14-15H2 |
Clave InChI |
JXWNEAMFDNSPAB-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C(C=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Octadecyloxy)methyl]pent-4-EN-1-OL](/img/structure/B14403253.png)




![N-(3,4-Dimethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14403284.png)

![N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide](/img/structure/B14403294.png)

![2,2'-Difluoro[1,1'-bi(cyclohexane)]-1,1'-diol](/img/structure/B14403306.png)


![1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14403336.png)
![1-[(Naphthalen-2-yl)oxy]propan-1-ol](/img/structure/B14403341.png)
